BENGHE Foundational & Exploratory

Check Availability & Pricing

Initial Clinical Trial Findings on the Safety and
Tolerability of Denufosol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Denufosol

Cat. No.: B1242441

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Denufosol (formerly INS37217) is a selective P2Y2 receptor agonist investigated for the
treatment of cystic fibrosis (CF).[1][2] Its mechanism of action involves stimulating a non-CFTR
(Cystic Fibrosis Transmembrane Conductance Regulator) pathway for chloride secretion and
inhibiting epithelial sodium transport, aiming to hydrate the airway mucosal surfaces and
improve mucociliary clearance.[1][3] This document provides a detailed overview of the initial
clinical trial findings concerning the safety and tolerability of denufosol, with a focus on
guantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: P2Y2 Receptor-Mediated
Signaling

Denufosol's therapeutic rationale is based on its ability to activate an alternative chloride
channel to compensate for the defective CFTR protein in individuals with cystic fibrosis.[2] As
an agonist of the P2Y2 receptor, denufosol triggers a G protein-coupled signaling cascade.
This activation is theorized to increase ion transport, thereby improving mucus hydration and
facilitating its clearance from the airways.[2][3]
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Figure 1: Denufosol's P2Y2 Receptor Signaling Pathway

Phase l/ll Clinical Trial Findings

An initial multicenter, double-blind, placebo-controlled study evaluated the safety and
tolerability of single and repeated doses of aerosolized denufosol in patients with CF.[1]

Experimental Protocol

« Study Design: The trial consisted of two parts: a single ascending dose phase and a

multiple-dose phase.[1]
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o Single Dose: Ascending single doses of 10, 20, 40, and 60 mg of denufosol inhalation
solution were compared to a placebo (nhormal saline).[1]

o Multiple Dose: The maximum tolerated dose was administered twice daily for 5 days and
compared to a placebo.[1]

o Patient Population: The study included 37 adult (=18 years) and 24 pediatric (5-17 years)
subjects with CF.[1] Participants were randomized in a 3:1 ratio to receive either denufosol
or placebo.[1]

o Administration: Denufosol was administered via a Pari LC Star nebulizer.[1]

o Safety Assessments: Safety and tolerability were assessed through the monitoring of
adverse events, serious adverse events, and changes in forced expiratory volume in 1
second (FEV1).[1]

o [ | Tolerabil

Adverse Event Category Denufosol Group Placebo Group
Most Common AE (Adults) Chest tightness (39%) Not specified
Most Common AE (Pediatric) Cough (56%) Not specified
Serious Adverse Events 3 subjects (7%) 1 subject (7%)

Table 1. Summary of Adverse
Events in Phase I/l Trial of

Denufosol[1]

The percentage of subjects experiencing adverse events was reported to be similar between
the denufosol and placebo groups.[1] An acute, reversible decline in FEV1 was observed in
both treatment groups, particularly in subjects with lower baseline lung function.[1] Doses up to
60 mg were generally well-tolerated, though some intolerability was noted in individuals with
lower baseline lung function.[1]

Phase Il Clinical Trial Findings
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A subsequent 28-day, randomized, double-blind, multicenter Phase Il trial further evaluated the
safety and efficacy of denufosol in patients with mild CF.[4]

Experimental Protocol

o Study Design: A 28-day trial comparing three different doses of denufosol (20, 40, or 60 mg)
to a placebo (normal saline).[4]

o Patient Population: The study enrolled 89 patients with a screening FEV1 of = 75% of the
predicted normal value who had not been treated with inhaled antibiotics for the preceding
30 days.[4]

o Administration: The study drug was administered three times daily.[4]

o Safety Assessments: Safety was evaluated by monitoring adverse events and
discontinuations due to adverse events.[4] Efficacy was primarily assessed by changes in
FEV1.[4]

Quantitative Safety and Tolerability Data

Denufosol Group (pooled

Adverse Event Category Placebo Group
doses)

Most Common AE Cough (47%) Cough (52%)

Discontinuations due to AEs 3 patients 2 patients

Table 2: Summary of Adverse
Events in 28-Day Phase Il Trial
of Denufosol[4]

All treatment regimens were generally well-tolerated, with no dose-response trends observed
for safety parameters.[4]

Phase lll Clinical Trial Insights (TIGER-1 & TIGER-2)

Denufosol progressed to Phase Il clinical trials, TIGER-1 and TIGER-2. While TIGER-1
showed promising results, TIGER-2 did not meet its primary endpoint of a significant change in
baseline FEV1 at 48 weeks compared to placebo.[2][5]
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Experimental Protocol (TIGER-2)

o Study Design: A 48-week, double-blind, placebo-controlled trial.[5]

o Patient Population: 466 patients with mild cystic fibrosis lung disease (baseline FEV1 > 75%
and < 110% of predicted normal).[5]

o Administration: 60 mg of denufosol or placebo administered three times daily via a jet
nebulizer.[5]

o Safety Assessments: Monitored adverse events, serious adverse events, and pulmonary
exacerbations.[5]

Adverse Event Category Denufosol Group Placebo Group
Withdrawals due to AEs 6% 6%

Most Common AE Cough (similar in both arms) Cough (similar in both arms)
Pulmonary Exacerbations 21% 26%

Table 3: Summary of Adverse
Events in the TIGER-2 Phase
Il Trial[5]

The incidence of adverse events and serious adverse events in the denufosol group was
comparable to the placebo group.[5]

Experimental Workflow for a Typical Denufosol
Clinical Trial
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Figure 2: Generalized Experimental Workflow for Denufosol Clinical Trials
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Conclusion

Across Phase |, Il, and Il clinical trials, denufosol was generally well-tolerated, with a safety
profile comparable to placebo.[1][4][5] The most frequently reported adverse event was cough,
which occurred at similar rates in both the denufosol and placebo groups.[1][4][5] Serious
adverse events and discontinuations due to adverse events were infrequent and also occurred
at similar rates between treatment and placebo arms.[1][4][5] While denufosol demonstrated a
favorable safety and tolerability profile, it ultimately failed to show a consistent and statistically
significant clinical benefit in lung function in later-stage trials, leading to the discontinuation of
its development.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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